(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine
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Overview
Description
(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine: is a chemical compound with the molecular formula C10H22N2O and a molecular weight of 186.3 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine typically involves the reaction of 2-methoxyethylamine with 1-methyl-4-piperidone under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol , and a catalyst, such as sodium borohydride . The reaction mixture is then heated to a specific temperature, typically around 60-80°C , for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and more efficient catalysts to optimize yield and purity . The process may also include additional purification steps, such as distillation or chromatography , to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated amine derivatives.
Scientific Research Applications
(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes , in biological systems . The compound can modulate the activity of these targets, leading to various physiological effects . The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyethyl)-1-methylpiperidin-4-amine
- 2-(4-Methyl-1-piperidinyl)ethanamine
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
Uniqueness
(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties . Its methoxyethyl group and piperidinyl moiety contribute to its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2-methoxy-N-[(1-methylpiperidin-4-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-12-6-3-10(4-7-12)9-11-5-8-13-2/h10-11H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVMCKHYSUBCTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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